4-Methoxy-3-piperidinomethylbenzophenone hydrochloride
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Overview
Description
4-Methoxy-3-piperidinomethylbenzophenone hydrochloride is a chemical compound that belongs to the class of benzophenones Benzophenones are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-piperidinomethylbenzophenone hydrochloride typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzophenone with piperidine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as crystallization and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-piperidinomethylbenzophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzophenone core can be reduced to form secondary alcohols.
Substitution: The piperidinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzophenone carboxylic acid.
Reduction: Formation of 4-methoxy-3-piperidinomethylbenzophenone alcohol.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
4-Methoxy-3-piperidinomethylbenzophenone hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-piperidinomethylbenzophenone hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by modulating various biochemical pathways, including:
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic processes.
Receptor Binding: Binds to certain receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzophenone: Shares the benzophenone core but lacks the piperidinomethyl group.
3-Piperidinomethylbenzophenone: Similar structure but without the methoxy group.
4-Methoxy-α-pyrrolidinopentiophenone: Contains a methoxy group and a pyrrolidinopentiophenone core.
Uniqueness
4-Methoxy-3-piperidinomethylbenzophenone hydrochloride is unique due to the combination of its methoxy and piperidinomethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
58324-24-6 |
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Molecular Formula |
C21H28ClNO2 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
methane;[4-methoxy-3-(piperidin-1-ium-1-ylmethyl)phenyl]-phenylmethanone;chloride |
InChI |
InChI=1S/C20H23NO2.CH4.ClH/c1-23-19-11-10-17(20(22)16-8-4-2-5-9-16)14-18(19)15-21-12-6-3-7-13-21;;/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3;1H4;1H |
InChI Key |
YUEGSHKGUCCYQQ-UHFFFAOYSA-N |
Canonical SMILES |
C.COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)C[NH+]3CCCCC3.[Cl-] |
Origin of Product |
United States |
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